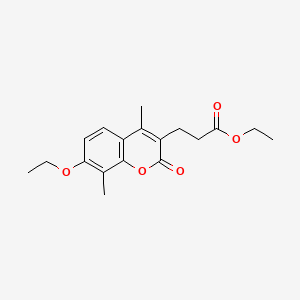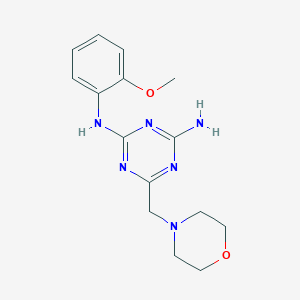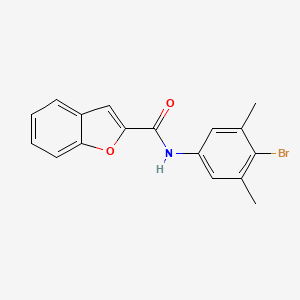![molecular formula C17H12F3N3O B5866338 N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5866338.png)
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea is believed to exert its effects by binding to specific targets in cells, such as zinc ions or potassium channels. This binding can result in changes in cellular signaling pathways or ion channel activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target in cells. For example, this compound can act as a zinc ion chelator, preventing the binding of zinc to proteins and altering their function. This compound can also block the activity of specific potassium channels, leading to changes in neuronal excitability or muscle contraction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea is its versatility in various research applications, including neuroscience, cancer research, and metal ion detection. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea, including the development of more specific and potent derivatives, the investigation of its potential as an anticancer agent in vivo, and the exploration of its effects on other ion channels and cellular targets. Additionally, this compound may have applications in fields such as materials science and catalysis, further expanding its potential uses.
Méthodes De Synthèse
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 8-aminoquinoline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 8-hydroxyquinoline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base and a dehydrating agent such as thionyl chloride. Both methods result in the formation of this compound, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-8-quinolinyl-N'-[3-(trifluoromethyl)phenyl]urea has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells. This compound has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been used in neuroscience research, as it can block the activity of a specific type of potassium channel in neurons.
Propriétés
IUPAC Name |
1-quinolin-8-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-6-2-7-13(10-12)22-16(24)23-14-8-1-4-11-5-3-9-21-15(11)14/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYPFTZNJFCBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5866264.png)
![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)


![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)

![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![1-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5866333.png)
![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)

